1-Fluoro-4,6-dimethoxyisoquinoline
Description
1-Fluoro-4,6-dimethoxyisoquinoline is a fluorinated isoquinoline derivative characterized by methoxy groups at positions 4 and 6 and a fluorine atom at position 1. This aromatic heterocyclic compound is of interest in medicinal chemistry and materials science due to the unique electronic effects imparted by fluorine and methoxy substituents. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. The fluorine atom enhances metabolic stability and modulates electron density, while the methoxy groups influence solubility and intermolecular interactions .
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-fluoro-4,6-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10FNO2/c1-14-7-3-4-8-9(5-7)10(15-2)6-13-11(8)12/h3-6H,1-2H3 |
InChI Key |
HCYNUYPCSCXRMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Position and Electronic Effects
- 6,7-Dimethoxyisoquinoline Derivatives (e.g., compounds 6d–6h from ): These analogs feature methoxy groups at positions 6 and 7, with diverse substituents at position 1 (e.g., methyl, phenyl, sulfonyl). The 6,7-dimethoxy configuration is common in bioactive alkaloids (e.g., papaverine) but differs from the 4,6-substitution in the target compound. The 6,7 arrangement creates distinct electronic environments, with stronger electron-donating effects due to para-methoxy interactions .
Fluorine vs. Other Substituents :
Fluorine at position 1 introduces a strong electron-withdrawing effect, contrasting with methyl (electron-donating) or sulfonyl (electron-withdrawing but bulkier) groups in analogs like 6e and 6g . This difference impacts acidity (pKa), dipole moments, and π-stacking interactions in biological systems .
2.2. Aromaticity vs. Saturation
- Isoquinoline, 1-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy (): This compound (CAS: 99612-76-7, C₁₈H₁₉NO₄) is a tetrahydroisoquinoline derivative with a benzodioxol group. The saturated ring increases conformational flexibility, which may enhance binding to enzymes or receptors compared to the fully aromatic target compound. However, reduced aromaticity diminishes resonance stabilization and UV absorption properties .
2.3. Molecular Weight and Bioavailability
- The target compound’s lower molecular weight (207.20 g/mol) aligns better with Lipinski’s rules for drug-likeness compared to bulkier analogs like 6h (C₂₄H₂₃NO₃, ~373.44 g/mol) or the benzodioxol-containing compound (313.35 g/mol). This improves membrane permeability and oral bioavailability .
Data Table: Structural and Property Comparison
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